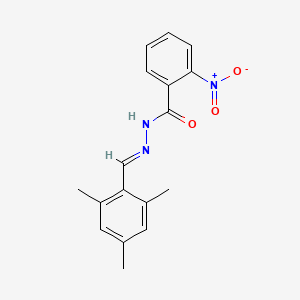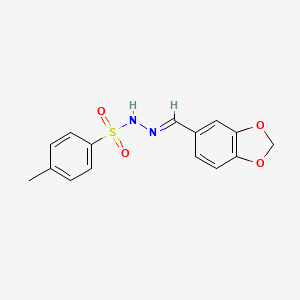
3-bromo-5-ethoxy-4-(2-propyn-1-yloxy)benzaldehyde oxime
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
This chemical compound belongs to a class of substances that are of significant interest in organic chemistry due to their structural features and reactivity. These compounds are often studied for their unique properties and potential applications in various fields, excluding drug use and dosage, and side effects.
Synthesis Analysis
The synthesis involves multiple steps, starting from specific precursors to obtain the desired product. For instance, 2-(N-bromoalkoxy)-5-(phenylazo)benzaldehydes and their oximes have been synthesized and characterized, which showcases the methods employed in synthesizing such complex molecules. These processes often involve nucleophilic substitution reactions and the use of various reagents and conditions to achieve the final product (Balachander & Manimekalai, 2017).
Molecular Structure Analysis
The molecular structure of such compounds is analyzed through various spectroscopic methods. For example, the crystal structures and DFT optimized geometries of similar oxime ether derivatives provide insights into their molecular configurations and electronic structures (Dey et al., 2017). These analyses help understand the conformational preferences and the electronic distribution within the molecule.
Wissenschaftliche Forschungsanwendungen
Synthesis and Structural Analysis
Three Oxime Ether Derivatives : A study by Dey et al. (2017) focused on the synthesis and crystallographic analysis of three oxime ether derivatives, exploring their electronic structures and molecular electrostatic potentials. Such research lays the groundwork for understanding the structural and electronic properties of complex oxime ethers, which could be relevant to the synthesis and application of "3-bromo-5-ethoxy-4-(2-propyn-1-yloxy)benzaldehyde oxime" in various fields, including material science and organic synthesis (Dey, Praveena, Pal, & Mukherjee, 2017).
Antimicrobial and Antifungal Applications
Esters of 3-ethoxy-4-hydroxybenzaldehyde Oxime : Ahluwalia et al. (2017) synthesized a series of oxime esters evaluated for their antifungal and antibacterial activities. Compounds with medium-length alkyl chains showed greater activity, highlighting the potential of oxime derivatives in developing new antimicrobial agents (Ahluwalia, Kumar, Rana, Singh, Sati, Walia, & Garg, 2017).
Antioxidant, Antimicrobial, and Anticancer Properties
2-(Prop-2-yn-1-yloxy)benzaldehyde Derivatives : Konuş et al. (2019) explored the synthesis of benzaldehyde derivatives and evaluated their antioxidant, antimicrobial, and anticancer properties. These findings suggest that such compounds could serve as potential candidates for further pharmaceutical research, including the compound of interest (Konuş, Aydemir, Yılmaz, Kıvrak, Kizildogan, & Arpaci, 2019).
Material Science and Chemical Synthesis
Selective Ortho-Bromination : Dubost et al. (2011) described a methodology for the selective ortho-bromination of benzaldoximes, leading to the synthesis of 2-bromobenzaldehydes. This technique could potentially be applied to the synthesis of "3-bromo-5-ethoxy-4-(2-propyn-1-yloxy)benzaldehyde oxime," demonstrating its relevance in synthesizing and modifying organic compounds for various applications (Dubost, Fossey, Cailly, Rault, & Fabis, 2011).
Safety and Hazards
Eigenschaften
IUPAC Name |
(NE)-N-[(3-bromo-5-ethoxy-4-prop-2-ynoxyphenyl)methylidene]hydroxylamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12BrNO3/c1-3-5-17-12-10(13)6-9(8-14-15)7-11(12)16-4-2/h1,6-8,15H,4-5H2,2H3/b14-8+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CKUSWORHPFXRBR-RIYZIHGNSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C(=CC(=C1)C=NO)Br)OCC#C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=C(C(=CC(=C1)/C=N/O)Br)OCC#C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12BrNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.13 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![ethyl 4-[(3,4-dimethylphenoxy)acetyl]-1-piperazinecarboxylate](/img/structure/B5524874.png)



![4-{(2,4-dichlorophenyl)[1-(2,6-dimethylphenyl)-1H-tetrazol-5-yl]methyl}morpholine](/img/structure/B5524892.png)
![4-[(4-benzyl-1-piperidinyl)sulfonyl]-2-thiophenecarboxamide](/img/structure/B5524898.png)
![N-(4-fluorophenyl)-6-(4-methyl-1-piperidinyl)[1,2,5]oxadiazolo[3,4-b]pyrazin-5-amine](/img/structure/B5524899.png)
![1-(ethylsulfonyl)-N-[2-(4-morpholinylmethyl)benzyl]-3-piperidinecarboxamide](/img/structure/B5524903.png)


![1-[1]benzofuro[3,2-d]pyrimidin-4-ylproline](/img/structure/B5524935.png)
![1-amino-3-(4-hydroxyphenyl)pyrido[1,2-a]benzimidazole-2,4-dicarbonitrile](/img/structure/B5524946.png)